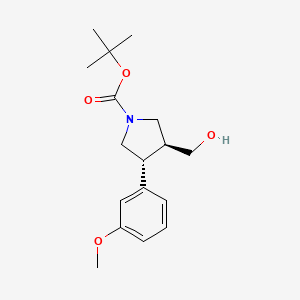![molecular formula C14H18F3N3O2 B1405585 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid CAS No. 1227954-71-3](/img/structure/B1405585.png)
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid
Descripción general
Descripción
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid is a useful research compound. Its molecular formula is C14H18F3N3O2 and its molecular weight is 317.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Compound Development
- The synthesis of benzimidazole-fused 1,4-diazepine-5-ones has been achieved via a one-pot reaction using bifunctional formyl acids, such as 3-(2-Formyl-1 H -benzimidazol-1-yl)propanoic acid, in combination with amines and alkyl isocyanides. This method yields novel compounds in moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2011).
Coordination Chemistry and Catalysis
- Nickel(ii) complexes involving N4 ligands, including variants of 1,4-diazepane, demonstrate diverse coordination geometries and exhibit catalytic activity in alkane hydroxylation. These complexes highlight the importance of ligand stereoelectronic factors in determining nickel(ii) spin-state and catalytic efficiency (Sankaralingam, Vadivelu, & Palaniandavar, 2017).
Hydrogen Bonding Studies
- Research into hydrogen bonding in compounds related to 1,4-diazepane demonstrates the significance of hydrogen bonding in stabilizing certain molecular structures. This is evident in the study of 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid and 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).
Iron Complexes with N5 Chelate Ligands
- Iron(ii) complexes using ligands derived from 1,4-diazepane have been synthesized, providing insights into coordination geometry and magnetic properties. These studies contribute to understanding the potential of such complexes in magnetic and catalytic applications (Schmidt et al., 2013).
Organic Synthesis and Chemical Reactions
- Various organic synthesis methods have been developed using compounds structurally similar to 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid. These methods include the synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine via condensation reactions, demonstrating the versatility of these compounds in organic synthesis (Harutyunyan, Panosyan, Chishmarityan, Tamazyan, & Ayvazyan, 2015).
Mecanismo De Acción
Target of Action
The primary target of this compound is Fatty-acid amide hydrolase 1 (FAAH-1) . FAAH-1 is an enzyme that degrades bioactive fatty acid amides like oleamide, the endogenous cannabinoid, anandamide, and myristic amide to their corresponding acids . By targeting FAAH-1, the compound can influence the levels of these bioactive fatty acid amides in the body.
Mode of Action
The compound interacts with FAAH-1, potentially inhibiting its activity . This inhibition could result in an increase in the levels of bioactive fatty acid amides, as their degradation is slowed. These fatty acid amides play various roles in the body, including involvement in pain sensation, mood, and sleep .
Biochemical Pathways
The compound affects the biochemical pathway involving the degradation of bioactive fatty acid amides. By inhibiting FAAH-1, the compound slows the degradation of these fatty acid amides, potentially leading to an increase in their levels . The downstream effects of this could include changes in pain sensation, mood, and sleep, among others.
Result of Action
The molecular and cellular effects of the compound’s action would likely be related to the increased levels of bioactive fatty acid amides resulting from the inhibition of FAAH-1 . These could include changes in cellular signaling related to pain sensation, mood, and sleep.
Análisis Bioquímico
Biochemical Properties
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction is crucial as it can attenuate secondary metabolism and thwart bacterial growth. Additionally, the compound’s interaction with fatty-acid amide hydrolase 1 in humans suggests potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause a dose-dependent increase in malondialdehyde concentration, indicating oxidative stress . This oxidative stress can lead to changes in gene expression and cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For instance, its inhibition of bacterial phosphopantetheinyl transferase involves binding to the enzyme’s active site, preventing its normal function . This inhibition can lead to reduced bacterial growth and viability. Additionally, the compound’s interaction with fatty-acid amide hydrolase 1 suggests it may influence lipid metabolism and signaling pathways in human cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur. For example, studies have shown that high doses can lead to oxidative stress and cellular damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with fatty-acid amide hydrolase 1 suggests it may influence lipid metabolism . Additionally, the compound’s inhibition of bacterial phosphopantetheinyl transferase indicates its role in bacterial metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation. For example, its interaction with bacterial efflux mechanisms can affect its distribution within bacterial cells . In human cells, the compound’s distribution may be influenced by its interaction with lipid-binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For instance, its interaction with fatty-acid amide hydrolase 1 suggests it may localize to lipid-rich regions of the cell . Understanding its subcellular localization is essential for elucidating its activity and function.
Propiedades
IUPAC Name |
3-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c15-14(16,17)11-2-3-12(18-10-11)20-6-1-5-19(8-9-20)7-4-13(21)22/h2-3,10H,1,4-9H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRJDMKKEICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=C2)C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


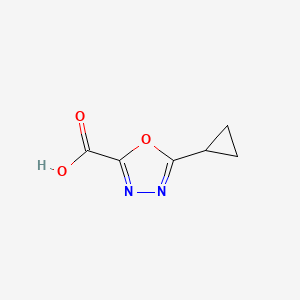
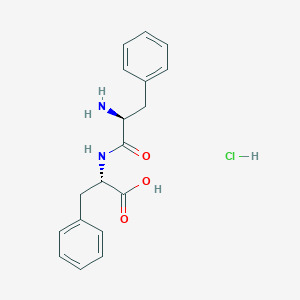
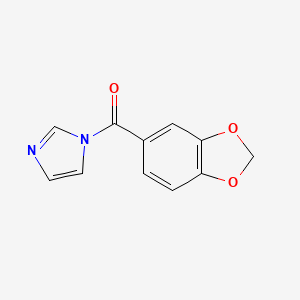
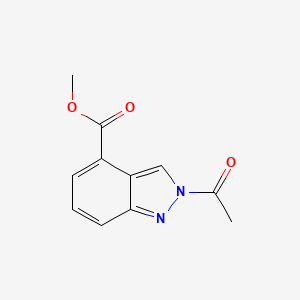
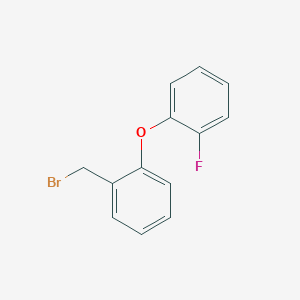

![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)
![1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone](/img/structure/B1405512.png)
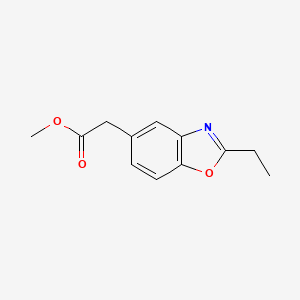
![3-butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1405516.png)
![N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405517.png)

